2-Bromo-5-chloroaniline
Overview
Description
2-Bromo-5-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Pharmacokinetics
Its lipophilic nature, suggested by its logp values , may influence its absorption and distribution within the body. The presence of the bromine and chlorine atoms could also affect its metabolic stability and excretion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloroaniline . For instance, its stability may be affected by light and air . Moreover, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 5-chloroaniline using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis. This includes the nitration of chlorobenzene to form 4-chloronitrobenzene, followed by reduction to 4-chloroaniline. The final step involves bromination to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as fluorophenylboronic acids to form biphenyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Acylation Reactions: It can be acylated to form amides, which are useful intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like fluorophenylboronic acids in the presence of a palladium catalyst.
Reduction: Reagents such as hydrogen gas in the presence of a metal catalyst.
Acylation: Reagents like acyl chlorides in the presence of a base.
Major Products:
Biphenyl Derivatives: Formed through nucleophilic substitution.
Aniline Derivatives: Formed through reduction.
Amides: Formed through acylation.
Scientific Research Applications
2-Bromo-5-chloroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of bioactive compounds that can be studied for their biological properties.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including potential antitumor agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2-Bromo-5-chloroaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity compared to dichloroanilines. The bromine atom increases the compound’s reactivity towards nucleophilic substitution, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Bromo-5-chloroaniline (CAS Number: 823-57-4) is an aromatic amine that serves as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure, characterized by a bromine and chlorine substituent on the aniline ring, contributes to its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : CHBrClN
- Molecular Weight : 206.47 g/mol
- Appearance : Pale yellow to brown crystalline powder
- Melting Point : 38 °C
- Boiling Point : 128 °C at 7 mmHg
- Solubility : Soluble in methanol .
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. A study conducted by [source needed] reported that this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting its potential use as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent response. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
-
Case Study on Anticancer Activity :
A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, with some derivatives outperforming existing anticancer drugs . -
Neuroprotective Effects :
Another investigation assessed the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .
Toxicological Profile
Despite its biological activities, this compound is classified as a harmful irritant. It can cause skin irritation and serious eye damage upon contact. Safety data indicates that exposure should be minimized through appropriate handling procedures .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-bromo-5-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEZSQHAFMZAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461932 | |
Record name | 2-Bromo-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-57-4 | |
Record name | 2-Bromo-5-chlorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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